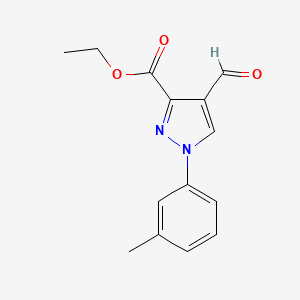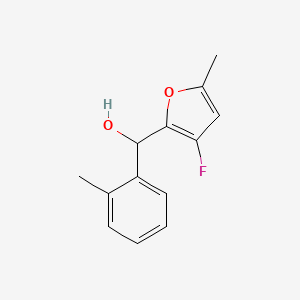
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol is a chemical compound with the molecular formula C₁₃H₁₃FO₂ and a molecular weight of 220.24 g/mol . This compound is part of the heterocyclic building blocks, specifically within the furan family. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluoro-5-methylfuran with o-tolylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol can be compared with other similar compounds such as:
(3-Fluoro-5-methylfuran-2-yl)(p-tolyl)methanol: Similar structure but with a para-substituted tolyl group.
(3-Fluoro-5-methylfuran-2-yl)(m-tolyl)methanol: Similar structure but with a meta-substituted tolyl group.
(3-Fluoro-5-methylfuran-2-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C13H13FO2 |
|---|---|
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
(3-fluoro-5-methylfuran-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C13H13FO2/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3 |
Clé InChI |
ZTOPGJBXKDIICY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=C(C=C(O2)C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)
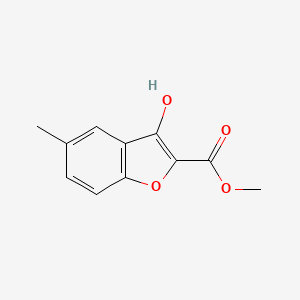
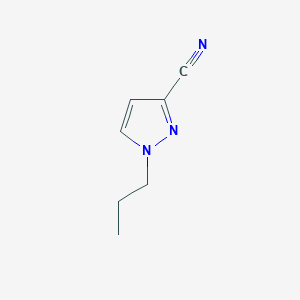

![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
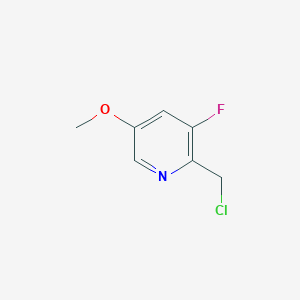
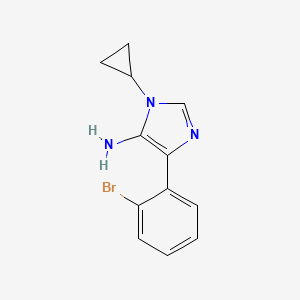
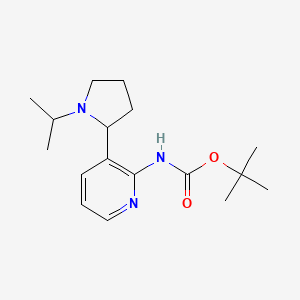

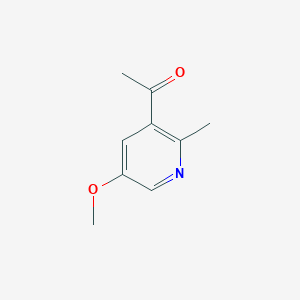
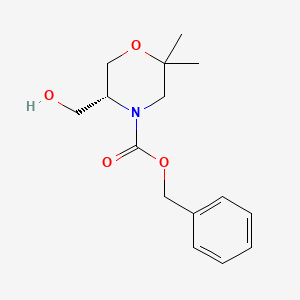
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
